N-(4-sulfamoylphenyl)prop-2-enamide N-(4-sulfamoylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2621-99-0
VCID: VC2480863
InChI: InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14)
SMILES: C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C9H10N2O3S
Molecular Weight: 226.25 g/mol

N-(4-sulfamoylphenyl)prop-2-enamide

CAS No.: 2621-99-0

Cat. No.: VC2480863

Molecular Formula: C9H10N2O3S

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-sulfamoylphenyl)prop-2-enamide - 2621-99-0

Specification

CAS No. 2621-99-0
Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
IUPAC Name N-(4-sulfamoylphenyl)prop-2-enamide
Standard InChI InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14)
Standard InChI Key RINSWHLCRAFXEY-UHFFFAOYSA-N
SMILES C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Canonical SMILES C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Structure and Chemical Identity

N-(4-sulfamoylphenyl)prop-2-enamide is an organic compound characterized by a sulfamoyl group and an acrylamide moiety attached to a benzene ring. This structural arrangement confers specific biological and chemical properties that make it relevant for various research applications.

Nomenclature and Identifiers

The compound is identified through several systematic and common names in chemical databases and literature. These identifiers facilitate its tracking across research publications and chemical repositories.

Identifier TypeValue
CAS Number2621-99-0
IUPAC NameN-(4-sulfamoylphenyl)prop-2-enamide
Common NamesN-(4-(Aminosulphonyl)phenyl)acrylamide, N-(4-sulfamoylphenyl)acrylamide
Alternative Nomenclature2-Propenamide, N-[4-(aminosulfonyl)phenyl]-
European Community (EC) Number220-066-6
DSSTox Substance IDDTXSID60180852

These identifiers provide a standardized approach to referencing the compound across various scientific platforms and regulatory frameworks .

Molecular Properties

The fundamental molecular characteristics of N-(4-sulfamoylphenyl)prop-2-enamide determine its behavior in biological systems and chemical reactions.

PropertyValueMethod/Reference
Molecular FormulaC9H10N2O3SComputed value
Molecular Weight226.25 g/molComputed value
Exact Mass226.04121336 DaComputed value
XLogP30.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed value
Hydrogen Bond Acceptor Count4Computed value
Rotatable Bond Count3Computed value

These properties suggest moderate lipophilicity and hydrogen bonding potential, which are important factors in determining drug-like characteristics and solubility profiles .

Structural Features and Representations

Understanding the structural arrangement of N-(4-sulfamoylphenyl)prop-2-enamide provides insight into its potential chemical reactivity and biological interactions.

Chemical Structure and Bonding

The compound features a para-substituted benzene ring with a sulfamoyl group (SO2NH2) at one position and an acrylamide moiety (CH2=CH-CO-NH-) at the opposite position. This creates a linear molecule with polar groups at both ends connected by an aromatic spacer.

The structure can be represented through various chemical notations:

Notation TypeRepresentation
SMILESC=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C9H10N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14)
InChIKeyRINSWHLCRAFXEY-UHFFFAOYSA-N

These notations provide a standardized way to represent the compound's structure in chemical databases and computational systems .

Functional Groups and Reactivity

N-(4-sulfamoylphenyl)prop-2-enamide contains several key functional groups that contribute to its chemical behavior:

  • Sulfamoyl group (SO2NH2): Capable of forming hydrogen bonds and participating in acid-base reactions.

  • Acrylamide moiety: Contains a carbon-carbon double bond (vinyl group) that can undergo addition reactions, and an amide bond that contributes to hydrogen bonding.

  • Aromatic ring: Provides structural rigidity and can participate in π-π interactions with target biomolecules.

The sulfamoyl group can form hydrogen bonds with target proteins, while the vinyl group of the acrylamide portion may participate in Michael addition reactions with nucleophilic groups in biological systems .

Biological Activities and Applications

N-(4-sulfamoylphenyl)prop-2-enamide and structurally similar compounds have demonstrated significant biological activities, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those structurally related to N-(4-sulfamoylphenyl)prop-2-enamide, have shown inhibitory activity against carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide and are important targets for various therapeutic applications.

Research has demonstrated that N-((4-sulfamoylphenyl)carbamothioyl) amides, which share structural similarity with our compound of interest, exhibit inhibitory effects against:

  • Human cytosolic carbonic anhydrases (hCA I, hCA II, and hCA VII)

  • Bacterial β-carbonic anhydrases from Mycobacterium tuberculosis (MtCA1-MtCA3)

This activity suggests potential applications in the development of drugs for conditions where CA inhibition is therapeutically beneficial, such as glaucoma, epilepsy, and potentially as anti-infective agents.

Structure-Activity Relationships

Molecular docking studies of structurally related compounds reveal important interactions with carbonic anhydrase active sites:

  • The sulfamoyl group typically coordinates with the zinc ion in the active site of the enzyme.

  • The aromatic ring establishes van der Waals contacts with specific amino acid residues (A121/V121 in CA I/CA II and CA VII), as well as V143, L198, and W205.

  • In compounds with cinnamide pendants (related to the acrylamide in our target compound), the C=O group can form hydrogen bonds with residues like T200, contributing to binding affinity .

These interactions highlight the importance of both the sulfamoyl group and the acrylamide portion in determining biological activity.

Structural Analogs and Related Compounds

Several compounds structurally related to N-(4-sulfamoylphenyl)prop-2-enamide have been studied and characterized.

Key Structural Analogs

CompoundMolecular FormulaCAS NumberKey Structural Difference
(2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamideC15H13N3O5S314282-17-2Contains a 3-nitrophenyl substituent on the acrylamide portion
2-Methyl-N-(4-sulfamoylphenyl)acrylamideC10H12N2O3S56992-87-1Contains a methyl group on the acrylamide portion
N-(4-formylphenyl)prop-2-enamideC10H9NO2Not providedContains a formyl group instead of sulfamoyl
N-((4-sulfamoylphenyl)carbamothioyl) amidesVariousVariousContains a thiourea linker

These structural variations lead to differences in physical properties, chemical reactivity, and biological activity profiles .

Comparative Properties

The structural modifications in these analogs result in distinct molecular properties:

  • Molecular Weight: Ranges from 226.25 g/mol for N-(4-sulfamoylphenyl)prop-2-enamide to 347.35 g/mol for (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide .

  • Lipophilicity: The addition of aryl substituents (as in the nitrophenyl derivative) or methyl groups increases lipophilicity, potentially enhancing membrane permeability.

  • Hydrogen Bonding: The sulfamoyl group in all these compounds contributes to hydrogen bonding capabilities, which influences solubility and target interactions .

The nitrophenyl group in some derivatives may facilitate electron transfer reactions, while the sulfamoyl group remains important for hydrogen bond formation with target proteins.

Research Applications and Future Directions

Current research involving N-(4-sulfamoylphenyl)prop-2-enamide and structurally related compounds points to several promising applications and future research directions.

Pharmaceutical Research

The most significant potential applications appear to be in pharmaceutical research:

  • Enzyme Inhibitors: Development of selective carbonic anhydrase inhibitors for treating conditions like glaucoma, epilepsy, and potentially certain types of cancer.

  • Anti-infective Agents: The inhibition of bacterial carbonic anhydrases suggests potential applications in developing novel antimicrobial compounds, particularly against Mycobacterium tuberculosis .

  • Structure-Based Drug Design: The well-characterized binding interactions of sulfonamide derivatives with carbonic anhydrases provide a foundation for rational drug design approaches.

Future Research Directions

Several promising research directions emerge from the current understanding of N-(4-sulfamoylphenyl)prop-2-enamide and its analogs:

  • Optimization of Selectivity: Further structural modifications to enhance selectivity for specific carbonic anhydrase isoforms.

  • Pharmacokinetic Improvements: Development of derivatives with improved pharmacokinetic properties, such as enhanced bioavailability or optimal half-life.

  • Combination Approaches: Investigation of synergistic effects when combined with other therapeutic agents.

  • Expanded Target Scope: Exploration of activity against other enzyme classes beyond carbonic anhydrases.

Continued research in these areas could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

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